molecular formula C17H18O B1360497 2'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-04-3

2'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1360497
CAS No.: 898789-04-3
M. Wt: 238.32 g/mol
InChI Key: QFPLZILGFSTKIQ-UHFFFAOYSA-N
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Description

2’-Methyl-3-(2-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with a methyl substituent at the ortho position of the phenyl ring. This compound is part of the aromatic ketone family and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Methyl-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-methylacetophenone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of 2’-Methyl-3-(2-methylphenyl)propiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2’-Methyl-3-(2-methylphenyl)propiophenone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ketones.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-3-(2-methylphenyl)propiophenone involves its reactivity as a ketone. The carbonyl group is highly reactive and can participate in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, making it versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar structure but with the methyl group at the para position.

    Phenylacetone: A related compound with a phenyl group attached to a propanone structure.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group, making it a photoinitiator for polymerization reactions.

Uniqueness

2’-Methyl-3-(2-methylphenyl)propiophenone is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it valuable in the synthesis of specific organic compounds that require precise functional group placement.

Properties

IUPAC Name

1,3-bis(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-12-17(18)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLZILGFSTKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644002
Record name 1,3-Bis(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-04-3
Record name 1,3-Bis(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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